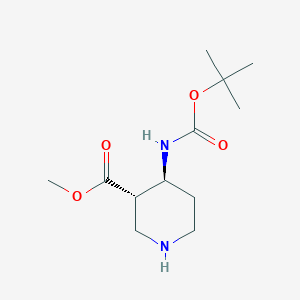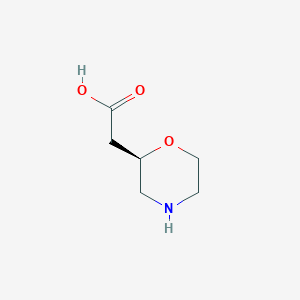
(R)-2-Morpholineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-2-Morpholineacetic acid derivatives involves several chemical methods, emphasizing enantioselective synthesis. For instance, Fish et al. (2009) reported the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids using an enzyme-catalyzed kinetic resolution, which was further applied to synthesize reboxetine analogs (Fish et al., 2009). Additionally, Singh et al. (2010) discussed the synthesis of Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine, showcasing novel synthetic chemistry approaches (Singh et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been the subject of various studies. Frydenvang et al. (1997) analyzed the structure of one enantiomer of 5,5-dimethylmorpholinyl-2-acetic acid, highlighting the conformation of the morpholine ring and its crystal packing (Frydenvang et al., 1997).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives vary widely, depending on the specific compound and its application. The study by Ong et al. (1998) on morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brain is an example of the diverse chemical reactivity and application of these compounds (Ong et al., 1998).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial in their application in pharmaceuticals and chemical synthesis. However, specific studies focusing solely on the physical properties of these compounds were not identified in the current literature.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, stereochemistry, and interaction with other chemical entities, have been explored in various studies. Penso et al. (2012) developed diastereoselective protocols for synthesizing morpholine-2-carboxylic acid derivatives, highlighting the importance of stereochemistry in chemical synthesis (Penso et al., 2012).
Applications De Recherche Scientifique
Drug Discovery and Molecular Docking Studies
(R)-2-Morpholineacetic acid and its derivatives have been explored for their potential in drug discovery, particularly in the search for new antihypertensive agents. A study by Drapak et al. (2019) involved docking studies to identify promising antihypertensive agents among newly synthesized compounds containing the morpholine moiety. These compounds showed high affinity due to the formation of bonds between the oxygen atom of the morpholine cycle and the active site of the angiotensin-converting enzyme, highlighting the importance of the morpholine structure in drug-receptor interactions Drapak et al., 2019.
Intracellular pH Monitoring
Morpholine derivatives have been utilized in the development of fluorescent probes for biological applications. Dong et al. (2016) reported the synthesis of a lysosome-targeted fluorescent probe incorporating morpholine, which was effective in monitoring pH changes within living cells. This probe demonstrated the utility of morpholine structures in designing sensitive and selective tools for biological imaging and intracellular pH measurement Dong et al., 2016.
Antisense and Gene Expression Regulation
Morpholine rings are central to the structure of phosphorodiamidate morpholino oligomers (PMOs), which are used in antisense technologies to regulate gene expression. PMOs, due to their neutral charge and high binding affinity to RNA, can effectively block or modify the translation of specific mRNA sequences. This technology has been applied in various therapeutic areas, including genetic disorders and viral infections Lebleu et al., 2007.
GABA Receptor Research
Compounds related to this compound, such as 5,5-dimethylmorpholin-2-yl-phosphinic acids, have been identified as potent GABAB receptor antagonists. Research in this area contributes to understanding the function of GABAB receptors in the brain and their role in neurological and psychiatric disorders. This knowledge is crucial for the development of new therapeutic agents targeting these receptors Ong et al., 1998.
Synthesis of Bioactive Molecules
Morpholine derivatives, including this compound, are key intermediates in the synthesis of various bioactive molecules. For example, enantioselective synthesis methods have been developed to produce morpholine-2-carboxylic acids, which are valuable in creating pharmaceuticals such as reboxetine analogs. These methodologies highlight the versatility of morpholine derivatives in medicinal chemistry and drug design Fish et al., 2009.
Propriétés
IUPAC Name |
2-[(2R)-morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXRVFSIAWFMA-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363788 |
Source


|
| Record name | (R)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257854-97-9 |
Source


|
| Record name | (R)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


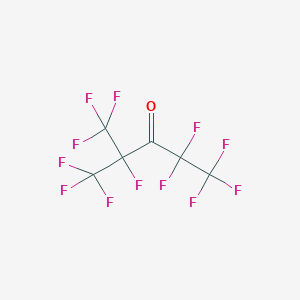


![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)
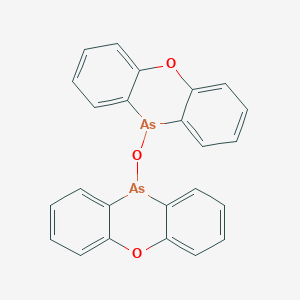

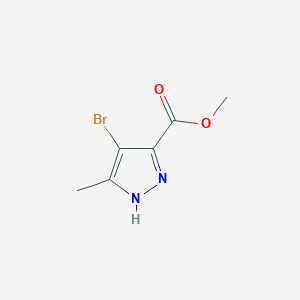
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
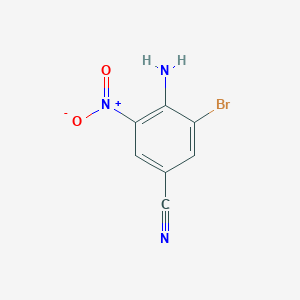
![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)
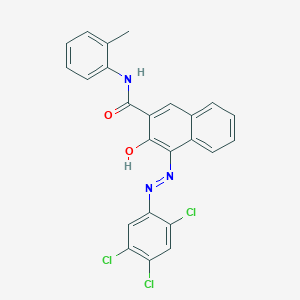
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
